3-Isobutyl-1-phenyl-1H-pyrazol-5-amine
Description
3-Isobutyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a phenyl group at the 1-position and an isobutyl (2-methylpropyl) substituent at the 3-position of the pyrazole ring. Pyrazol-5-amine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and tunable electronic properties .
The molecular formula of 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine is inferred to be C₁₃H₁₇N₃, with a calculated molecular weight of 215.29 g/mol. The isobutyl group introduces steric bulk and hydrophobicity, which may influence solubility, crystallinity, and biological activity compared to smaller substituents like methyl or methoxy groups .
Properties
IUPAC Name |
5-(2-methylpropyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)8-11-9-13(14)16(15-11)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOYYLUXURTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine and β-Ketoester Condensation
The pyrazole ring is commonly constructed via condensation between phenylhydrazine and β-ketoesters. For 3-isobutyl-1-phenyl-1H-pyrazol-5-amine, a β-ketoester bearing an isobutyl group (e.g., ethyl 4-methyl-3-oxopentanoate) reacts with phenylhydrazine under acidic conditions to form the pyrazole backbone.
Reaction Conditions :
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Solvent : Ethanol or acetic acid
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Catalyst : Concentrated HCl or H₂SO₄
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Temperature : Reflux at 80–100°C for 6–12 hours
Mechanism :
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Phenylhydrazine attacks the carbonyl group of the β-ketoester, forming a hydrazone intermediate.
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Cyclization occurs via intramolecular nucleophilic attack, yielding the pyrazole ring.
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Elimination of ethanol completes the reaction.
Challenges :
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Competing side reactions may occur if steric hindrance from the isobutyl group slows cyclization.
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Optimization of acid concentration is critical to minimize decomposition.
Alkylation of Pyrazole Intermediates
Direct Alkylation at Position 3
A pre-formed 1-phenyl-1H-pyrazol-5-amine can undergo alkylation to introduce the isobutyl group. This method uses alkyl halides (e.g., isobutyl bromide) under basic conditions.
Procedure :
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Substrate : 1-Phenyl-1H-pyrazol-5-amine
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Alkylating Agent : Isobutyl bromide (1.2 equiv)
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Base : K₂CO₃ or NaH
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Solvent : DMF or THF
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Temperature : 60–80°C for 8–16 hours
Outcome :
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Yields range from 50–70%, with overalkylation as a primary side product.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required.
Nitration-Reduction Pathway
Nitro Group Introduction and Reduction
This two-step approach involves nitration of a 3-isobutyl-1-phenyl-1H-pyrazole precursor followed by reduction to the amine.
Step 1: Nitration
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Reagents : HNO₃/H₂SO₄ (nitrating mixture)
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Conditions : 0–5°C for 2–4 hours
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Product : 3-Isobutyl-1-phenyl-5-nitro-1H-pyrazole
Step 2: Reduction
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Reagents : H₂/Pd-C (catalytic hydrogenation) or Fe/HCl
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Conditions :
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Hydrogenation : 25°C, 1 atm H₂, 12–24 hours
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Fe/HCl : Reflux in ethanol/water
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Yield : 65–85% after purification.
Advantages :
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High regioselectivity for the 5-position.
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Scalable for industrial production.
Cyclization Using Lawesson’s Reagent
Thionation-Mediated Cyclization
Adapted from methods in teneligliptin synthesis, Lawesson’s reagent facilitates cyclization of thioamide intermediates to form the pyrazole ring.
Procedure :
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Intermediate Preparation : React 4-isobutyl-3-thioureidoacetophenone with phenylhydrazine.
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Cyclization : Treat with Lawesson’s reagent (0.5 equiv) in toluene at 110°C.
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Deprotection : Remove thiocarbonyl groups via hydrolysis (NaOH, 60°C).
Key Considerations :
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Excess Lawesson’s reagent leads to over-thionation.
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Yields improve with slow addition of reagents and inert atmospheres.
Industrial-Scale Optimization
Crystallization and Purification
Large-scale synthesis requires careful control of crystallization conditions to ensure purity.
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Concentration : Reduce reaction volume under reduced pressure.
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Acidification : Add glacial acetic acid at 50–55°C.
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Cooling : Gradual cooling to 0–5°C to precipitate the product.
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Washing : Use cold toluene to remove residual impurities.
Yield : 80–90% with >99% purity (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 60–75 | 90–95 | Moderate | High |
| Alkylation | 50–70 | 85–90 | Low | Moderate |
| Nitration-Reduction | 65–85 | 95–99 | High | Moderate |
| Lawesson’s Reagent | 70–80 | 95–98 | High | Low |
Key Insights :
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Nitration-Reduction balances yield and scalability, making it ideal for industrial use.
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Lawesson’s Reagent offers high purity but involves costly reagents.
Challenges and Mitigation Strategies
Steric Hindrance from Isobutyl Group
The bulky isobutyl group at position 3 can hinder reaction kinetics. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole ketones, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-isobutyl-1-phenyl-1H-pyrazol-5-amine, exhibit promising anticancer properties. For instance, compounds derived from pyrazole scaffolds have shown inhibition of tubulin polymerization, potentially leading to cell cycle arrest in cancer cells. A study demonstrated that certain derivatives had IC50 values ranging from 0.08 to 12.07 μM against various cancer cell lines, suggesting their effectiveness as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Specific derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in animal models. One notable derivative demonstrated significant inhibition of LPS-induced TNF-alpha release, indicating its potential as a therapeutic agent for inflammatory disorders .
Antimicrobial Activity
3-Isobutyl-1-phenyl-1H-pyrazol-5-amine has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), highlighting its potential application in treating bacterial infections .
Organic Synthesis
Versatile Scaffold
The compound serves as an important scaffold in organic synthesis for creating more complex heterocyclic systems. Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of diverse organic compounds. Notably, it can undergo oxidation, reduction, and substitution reactions, facilitating the development of new materials and pharmaceuticals.
Material Science
Development of Functional Materials
In material science, 3-isobutyl-1-phenyl-1H-pyrazol-5-amine is utilized in the development of functional materials due to its unique chemical properties. Its ability to form hydrogen bonds and interact with different substrates makes it suitable for applications in coatings, adhesives, and other industrial materials.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 (Colon Cancer) | 0.08 | Inhibition of tubulin polymerization |
| Compound B | NCI-H23 (Lung Cancer) | 12.07 | Cell cycle arrest |
| Compound C | DU-145 (Prostate Cancer) | 5.00 | Induction of apoptosis |
Table 2: Anti-inflammatory Effects
| Derivative | Model | Inhibition (%) | Cytokine Target |
|---|---|---|---|
| Derivative D | LPS-stimulated mice | 97.7 | TNF-alpha |
| Derivative E | BV-2 cells | 85 | IL-6 |
Mechanism of Action
The mechanism of action of 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The isobutyl group in the target compound enhances lipophilicity compared to methyl or methoxy substituents, which may improve blood-brain barrier penetration in drug design .
- Synthetic Accessibility : Smaller substituents (e.g., methyl) are synthetically simpler, as evidenced by the widespread use of 3-methyl-1-phenyl-1H-pyrazol-5-amine in combinatorial libraries .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in HANTP derivatives) increase thermal stability and energetic performance, whereas electron-donating groups (e.g., methoxy) modulate reactivity in coupling reactions .
Biological Activity
3-Isobutyl-1-phenyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class of heterocycles, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine is with a molecular weight of 215.29 g/mol. Its structure features an isobutyl group and a phenyl group attached to the pyrazole ring, which is crucial for its biological interactions.
The biological activity of 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various biological targets. The compound can participate in hydrogen bonding due to the presence of nitrogen atoms in the pyrazole ring, allowing it to modulate enzyme activities and receptor interactions.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria, showing potential against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine | TBD | S. aureus, E. coli |
| Related Pyrazole Derivative | 0.125 | S. aureus |
| Related Pyrazole Derivative | 8 | E. coli |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, particularly in models of neuroinflammation. In vitro studies indicated that it could inhibit pro-inflammatory cytokine production in activated microglia . This suggests a potential role in treating neurodegenerative diseases characterized by inflammation.
Anticancer Potential
Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine were found to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine | TBD | Various Tumor Lines |
| Related Compound | 0.08 - 12.07 | Various Tumor Lines |
Case Studies
- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against clinical isolates. The results indicated that certain derivatives displayed potent activity against resistant strains, highlighting the therapeutic potential of this class .
- Inflammation Model : In vivo studies using LPS-injected mice demonstrated that treatment with pyrazole derivatives significantly reduced microglial activation and astrocyte proliferation, suggesting their utility in managing neuroinflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including:
- Condensation reactions (e.g., using 1,5-diarylpyrazole templates) .
- Mannich reactions with aldehydes and amines under solvent-free or controlled pH conditions .
- Cyclization using reagents like POCl₃ at elevated temperatures (e.g., 120°C) to form oxadiazole derivatives .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry, solvent polarity, and temperature to improve yield.
Q. What analytical techniques are essential for characterizing 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine?
- Key Techniques :
- IR Spectroscopy : Identify NH₂ stretches (~3300 cm⁻¹) and pyrazole ring vibrations .
- NMR : Confirm substitution patterns (e.g., isobutyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methods :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., breast, lung) at varying concentrations (IC₅₀ determination) .
- Antibacterial Screening : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks.
Q. What safety protocols should be followed during handling?
- Hazards : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) .
- Precautions : Use PPE (gloves, goggles), work in fume hoods, and maintain MSDS documentation.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Workflow :
- Data Collection : Use synchrotron radiation or Mo/Kα sources for high-resolution data.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Visualization : Mercury software for void analysis and packing similarity studies .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Approach :
- DFT Calculations : Optimize geometry using Gaussian 03/B3LYP and compare experimental vs. theoretical chemical shifts .
- Dynamic Effects : Consider tautomerism or solvent-induced conformational changes using variable-temperature NMR .
Q. What advanced thermal analysis methods elucidate phase behavior?
- Techniques :
- DSC/TGA : Identify melting points, decomposition temperatures, and polymorphic transitions (e.g., supercooling observed in pyrazole analogs) .
- Polarized Microscopy : Detect birefringence in liquid-crystalline phases or crystalline domains .
Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
